H-Cys(bzl)-obzl P-tosylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

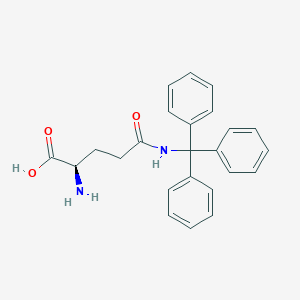

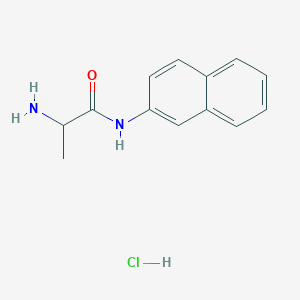

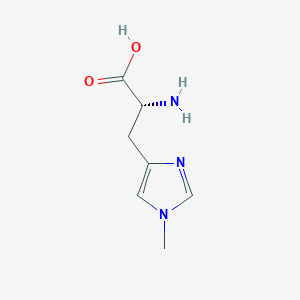

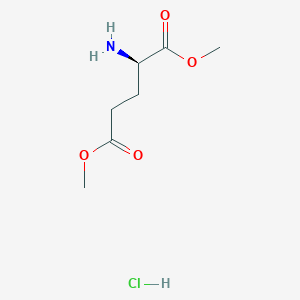

H-Cys(bzl)-obzl P-tosylate is a chemical compound with the CAS Number: 73995-16-1 . Its IUPAC name is benzyl 2-amino-3-(benzylthio)propanoate 4-methylbenzenesulfonate . The molecular weight of this compound is 473.61 .

Molecular Structure Analysis

The InChI code for H-Cys(bzl)-obzl P-tosylate is 1S/C17H19NO2S.C7H8O3S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10) .Physical And Chemical Properties Analysis

H-Cys(bzl)-obzl P-tosylate is stored at room temperature .Aplicaciones Científicas De Investigación

1. Redox Properties in Peptides

H-Cys(bzl)-obzl P-tosylate is potentially relevant to the field of peptide chemistry, particularly in the context of studying the redox properties of peptides. For instance, research on ferrocenoyl-dipeptides has indicated that such compounds demonstrate reversible one-electron oxidations, with their redox behavior being significantly influenced by the solvent used. The study emphasizes the importance of solvent interactions, particularly hydrogen bonding, with the peptide molecules (Baker, Kraatz, & Quail, 2001)(source).

2. Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy, which could potentially involve compounds like H-Cys(bzl)-obzl P-tosylate, is crucial in solid-phase peptide synthesis (SPPS). This method is integral for producing peptides for pharmaceutical and basic research purposes. It offers reliability in synthesizing long and complex polypeptides and facilitates the production of C-terminal thioesters for native chemical ligation applications. The methodology also involves safe handling and cleavage techniques using anhydrous hydrogen fluoride, underlining the importance of H-Cys(bzl)-obzl P-tosylate in such complex synthetic processes (Muttenthaler, Albericio, & Dawson, 2015)(source).

3. Separation Processes in the Petrochemical Industry

H-Cys(bzl)-obzl P-tosylate's structural components might be relevant in separation processes within the petrochemical sector. Studies have highlighted the utilization of specific cage-like structures for the selective separation of certain hydrocarbons, a process that is both environmentally friendly and energy-efficient. These separation processes rely on specific molecular interactions, which could potentially involve compounds related to H-Cys(bzl)-obzl P-tosylate (Ding et al., 2021)(source).

4. Proton Magnetic Resonance Spectroscopy in Peptide Analysis

Compounds similar to H-Cys(bzl)-obzl P-tosylate are used in proton magnetic resonance spectroscopy to analyze peptides involved in crucial biological processes, such as insulin synthesis. These studies provide insights into peptide structure, dynamics, and interactions at the molecular level (Dale & Jones, 1977)(source).

Safety And Hazards

Propiedades

IUPAC Name |

benzyl (2R)-2-amino-3-benzylsulfanylpropanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S.C7H8O3S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOXTFAXWXQKPW-NTISSMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CSCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cys(bzl)-obzl P-tosylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)